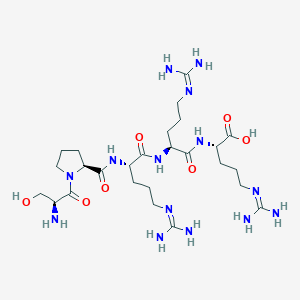
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is a peptide compound composed of multiple amino acids, including L-arginine, L-serine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-arginine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-arginine residues can lead to the formation of ornithine.
Aplicaciones Científicas De Investigación
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industrial: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets. For instance, L-arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. The peptide may also bind to receptors or enzymes, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glycine-Proline-Arginine-Proline amide: Another peptide with similar amino acid composition.
L-Arginine, L-seryl-L-tyrosylglycyl-L-threonyl-L-arginyl-L-prolyl-: A peptide with additional amino acids, providing different biological activities.
Uniqueness
L-Arginine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
671817-47-3 |
|---|---|
Fórmula molecular |
C26H50N14O7 |
Peso molecular |
670.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H50N14O7/c27-14(13-41)22(45)40-12-4-8-18(40)21(44)38-16(6-2-10-35-25(30)31)19(42)37-15(5-1-9-34-24(28)29)20(43)39-17(23(46)47)7-3-11-36-26(32)33/h14-18,41H,1-13,27H2,(H,37,42)(H,38,44)(H,39,43)(H,46,47)(H4,28,29,34)(H4,30,31,35)(H4,32,33,36)/t14-,15-,16-,17-,18-/m0/s1 |
Clave InChI |
SDBWZLSYYMCKMD-ATIWLJMLSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
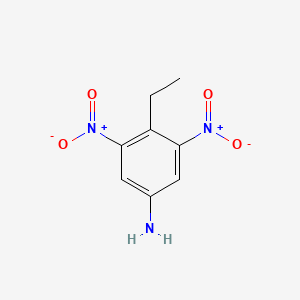
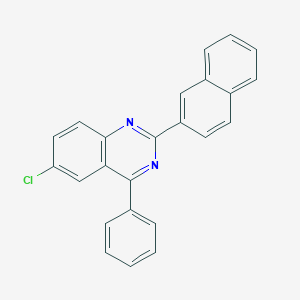
![Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-](/img/structure/B15159337.png)
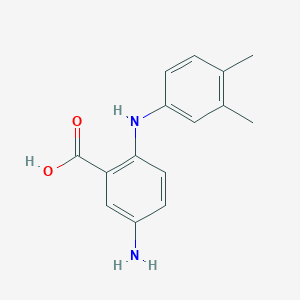

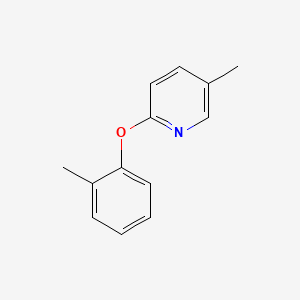

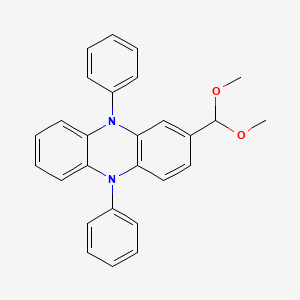
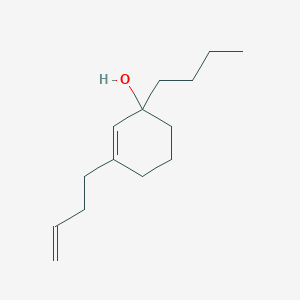
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
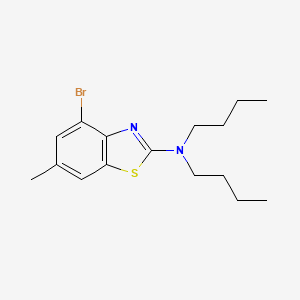

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
